Procyanidin B4 Procyanidin B4 Procyanidin B4 is a proanthocyanidin obtained by the condensation of (-)-epicatechin and (+)-catechin units. It has a role as an antioxidant, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor and an antineoplastic agent. It is a proanthocyanidin and a hydroxyflavan. It is functionally related to a (-)-epicatechin and a (+)-catechin.
Procyanidin B4 is a natural product found in Camellia sinensis, Cinnamomum iners, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 29106-51-2
VCID: VC21321164
InChI: InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28-,29-/m1/s1
SMILES:
Molecular Formula: C30H26O12
Molecular Weight: 578.5 g/mol

Procyanidin B4

CAS No.: 29106-51-2

VCID: VC21321164

Molecular Formula: C30H26O12

Molecular Weight: 578.5 g/mol

* For research use only. Not for human or veterinary use.

Procyanidin B4 - 29106-51-2

Description

Procyanidin B4 is a type of proanthocyanidin, which is a class of flavonoids known for their antioxidant properties. It is specifically a dimer composed of catechin and epicatechin units, linked through a carbon-carbon bond at positions 4α and 8 . This compound is found in various plant-based foods and beverages, including the pericarp of litchi, grape seeds, and beer .

Occurrence and Sources

Procyanidin B4 is found in several plant-based sources:

  • Litchi Pericarp: Known for its high content of procyanidins, including Procyanidin B4 .

  • Grape Seeds: Rich in proanthocyanidins, which are beneficial for health due to their antioxidant properties .

  • Beer: Contains Procyanidin B4, particularly the 4-cis-isomer .

  • Camellia sinensis and Cinnamomum iners: Other plants where Procyanidin B4 has been identified .

Research Findings

Recent studies have focused on the conformational flexibility of Procyanidin B4 and its influence on oxidation products. The compound's conformation affects the stereochemistry of its oxidation products, leading to the formation of spirocyclized compounds with S- or R-configurations . These findings highlight the importance of understanding the structural dynamics of procyanidins in relation to their chemical reactivity and potential biological effects.

Study FocusKey Findings
Conformational FlexibilityInfluences oxidation products and stereochemistry
Oxidation ProductsFormation of spirocyclized compounds with S- or R-configurations
Biological ActivitiesAntioxidant, antineoplastic effects
CAS No. 29106-51-2
Product Name Procyanidin B4
Molecular Formula C30H26O12
Molecular Weight 578.5 g/mol
IUPAC Name (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Standard InChI InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28-,29-/m1/s1
Standard InChIKey XFZJEEAOWLFHDH-VUGKQVTMSA-N
Isomeric SMILES C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Canonical SMILES C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Synonyms Catechin-(4alpha->8)-epicatechin
PubChem Compound 147299
Last Modified Aug 15 2023

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